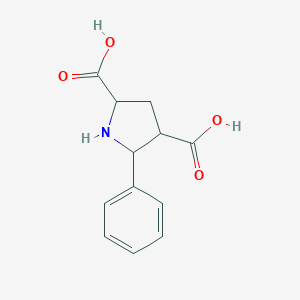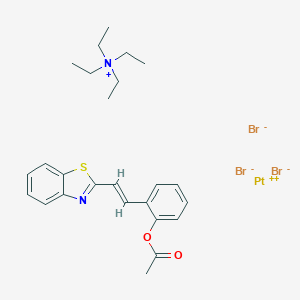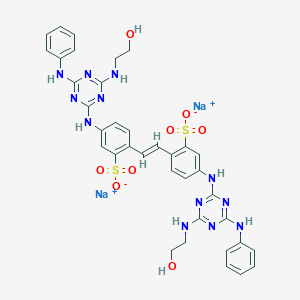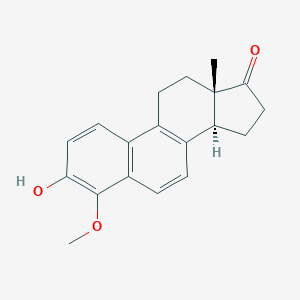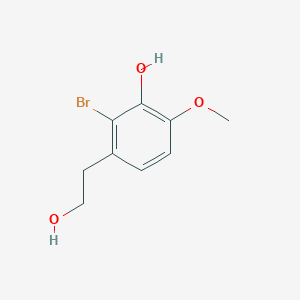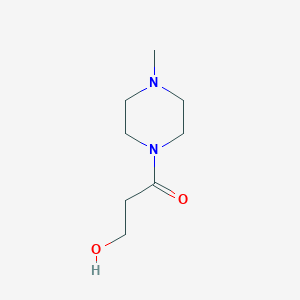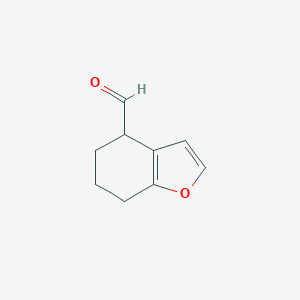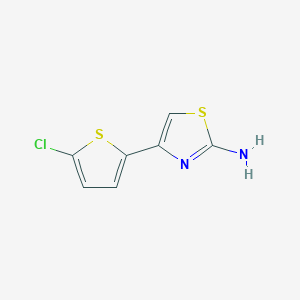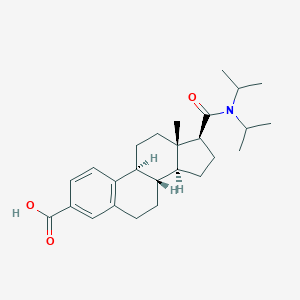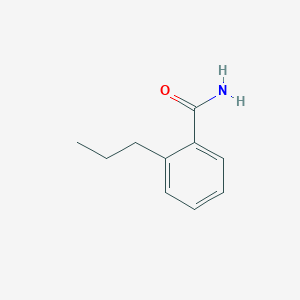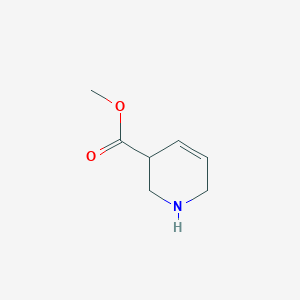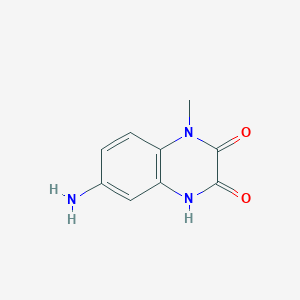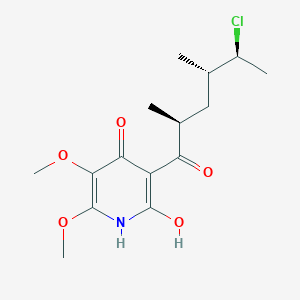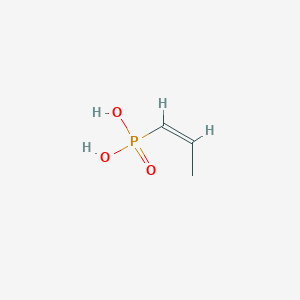
シス-プロペニルホスホン酸
概要
説明
cis-Propenylphosphonic acid: is an organic compound with the chemical formula C3H7O3P. It is a phosphonic acid derivative characterized by the presence of a propenyl group in the cis configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
cis-Propenylphosphonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various phosphonic acid derivatives.
Industry: The compound is used as a pumping agent in concrete or cement.
作用機序
- Role : MurA catalyzes the first step in peptidoglycan biosynthesis, which is essential for bacterial cell wall formation. By inhibiting MurA, cPPA disrupts cell wall synthesis, leading to bacterial cell death .
- The resulting fosfomycin irreversibly inhibits MurA by mimicking phosphoenolpyruvate, preventing the formation of UDP-N-acetylglucosamine-enolpyruvyl transferase, a crucial step in peptidoglycan synthesis .
- Downstream effects include weakened cell walls, impaired bacterial growth, and eventual cell lysis .
- Impact on Bioavailability : The efficient conversion of cPPA to fosfomycin is crucial for optimal bioavailability .
- Cellular Effects : Bacterial growth inhibition, cell lysis, and eventual death occur due to compromised cell walls .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
cis-Propenylphosphonic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly in the process of fatty acid biosynthesis . The nature of these interactions is primarily inhibitory, leading to the disruption of essential metabolic processes in bacteria .
Cellular Effects
The effects of cis-Propenylphosphonic acid on cells are profound. It influences cell function by disrupting fatty acid biosynthesis, an essential process for cell membrane formation . This disruption can impact cell signaling pathways, gene expression, and overall cellular metabolism .
Molecular Mechanism
At the molecular level, cis-Propenylphosphonic acid exerts its effects through binding interactions with enzymes involved in fatty acid biosynthesis . This binding leads to enzyme inhibition, disrupting the normal metabolic processes within the cell . The result is a change in gene expression related to these metabolic processes .
Temporal Effects in Laboratory Settings
Over time, the effects of cis-Propenylphosphonic acid in laboratory settings have been observed to be stable . There is no significant degradation of the compound, and its long-term effects on cellular function have been consistent, primarily involving the disruption of fatty acid biosynthesis .
Metabolic Pathways
cis-Propenylphosphonic acid is involved in the metabolic pathway of fatty acid biosynthesis . It interacts with enzymes in this pathway, leading to disruption of the process .
準備方法
Synthetic Routes and Reaction Conditions:
Propargyl Alcohol Route: One common method involves reacting propargyl alcohol with an excess of phosphorus trichloride at elevated temperatures. This reaction forms 2-propynylphosphorodichloridite, which is then thermally rearranged to propadienylphosphonic dichloride.
Epoxidation Method: Another method involves the stereoselective epoxidation of cis-propenylphosphonic acid to fosfomycin using a bacterium such as Bacillus simplex strain S101.
Industrial Production Methods: Industrial production often involves the chemical epoxidation of cis-propenylphosphonic acid, although this process can produce significant waste. Biotransformation by microorganisms offers a more environmentally friendly alternative .
化学反応の分析
Types of Reactions:
Hydrogenation: The compound can be hydrogenated to form various derivatives.
Common Reagents and Conditions:
Major Products:
類似化合物との比較
Phosphonic Acid: A functional group featuring two hydroxy moieties, one P=O double bond, and one P–C bond.
Fosfomycin: A derivative of cis-propenylphosphonic acid with a unique epoxide ring structure.
Uniqueness: cis-Propenylphosphonic acid is unique due to its ability to undergo stereoselective epoxidation to form fosfomycin, a clinically significant antibiotic. This property distinguishes it from other phosphonic acids and their derivatives .
特性
IUPAC Name |
[(Z)-prop-1-enyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O3P/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6)/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCIXXXLOAAWPU-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293064 | |
| Record name | P-(1Z)-1-Propen-1-ylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25383-06-6 | |
| Record name | P-(1Z)-1-Propen-1-ylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25383-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propenylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025383066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-(1Z)-1-Propen-1-ylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-propenylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propenylphosphonic acid, cis- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6Z7P82J2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


